molecular formula C9H5NO3 B3351271 5-Hydroxyquinoline-7,8-dione CAS No. 34535-16-5

5-Hydroxyquinoline-7,8-dione

Cat. No.: B3351271
CAS No.: 34535-16-5
M. Wt: 175.14 g/mol
InChI Key: LJPSRYHELZLKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxyquinoline-7,8-dione is a quinoline derivative with significant importance in various scientific fields This compound is characterized by the presence of a hydroxyl group at the 5th position and two ketone groups at the 7th and 8th positions on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyquinoline-7,8-dione typically involves the oxidation of 5-hydroxyquinoline. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction is carried out under controlled temperatures to ensure the selective formation of the dione structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyquinoline-7,8-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinoline-5,7,8-trione.

    Reduction: Reduction reactions can convert the dione to the corresponding dihydroxyquinoline.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents under controlled temperatures.

Major Products Formed:

  • Quinoline-5,7,8-trione (oxidation)
  • Dihydroxyquinoline (reduction)
  • Various substituted quinoline derivatives (substitution)

Scientific Research Applications

5-Hydroxyquinoline-7,8-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxyquinoline-7,8-dione involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s ability to chelate metal ions also plays a crucial role in its biological activity, affecting metal-dependent enzymes and pathways.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.

    5,7-Dihydroxyquinoline: Similar structure but with different biological activities.

    Quinoline-5,8-dione: Lacks the hydroxyl group at the 5th position, leading to different reactivity and applications.

Uniqueness: 5-Hydroxyquinoline-7,8-dione is unique due to the presence of both hydroxyl and dione functionalities, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-hydroxyquinoline-7,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO3/c11-6-4-7(12)9(13)8-5(6)2-1-3-10-8/h1-4,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPSRYHELZLKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=O)C=C2O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80529360
Record name 5-Hydroxyquinoline-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34535-16-5
Record name 5-Hydroxyquinoline-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxyquinoline-7,8-dione
Reactant of Route 2
5-Hydroxyquinoline-7,8-dione
Reactant of Route 3
5-Hydroxyquinoline-7,8-dione
Reactant of Route 4
5-Hydroxyquinoline-7,8-dione
Reactant of Route 5
5-Hydroxyquinoline-7,8-dione
Reactant of Route 6
5-Hydroxyquinoline-7,8-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.